2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
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Overview
Description
2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a thiophene ring
Scientific Research Applications
2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves the reaction of 4-(4-fluorophenyl)piperazine with 5-methylthiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions would be optimized for scale-up, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
- N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]phenyl}pentanamide
Uniqueness
What sets 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE apart from similar compounds is its unique combination of a fluorophenyl-piperazine moiety with a thiophene ring. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-2-7-16(25-13)18(23)24-12-17(22)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAYSZURUSLPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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